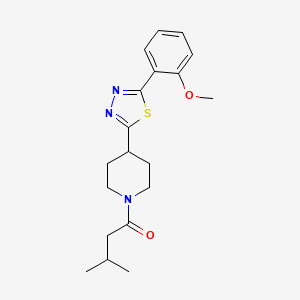

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one

Description

Properties

IUPAC Name |

1-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-13(2)12-17(23)22-10-8-14(9-11-22)18-20-21-19(25-18)15-6-4-5-7-16(15)24-3/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCXBTJBYHKDOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on current research findings.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of 396.49 g/mol. The structure features a thiadiazole ring linked to a piperidine moiety and a methoxyphenyl group, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. A review by Alam et al. (2020) highlights that various thiadiazole derivatives have shown potent inhibitory effects against multiple human cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Lung Cancer | A549 | 4.27 |

| Skin Cancer | SK-MEL-2 | 4.27 |

| Ovarian Cancer | SK-OV-3 | Not specified |

| Colon Cancer | HCT15 | Not specified |

The study emphasizes that the presence of specific substituents on the thiadiazole ring is crucial for enhancing cytotoxic activity against cancer cells .

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Many thiadiazole derivatives activate caspases involved in apoptosis pathways. For instance, compounds have been shown to increase subG1 cell cycle phase in cancer cells, indicating apoptosis induction .

- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can significantly reduce cell proliferation rates in various cancer types through mechanisms such as cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, 1-(4-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-methylbutan-1-one has shown promising antimicrobial activity. Research indicates that certain thiadiazole derivatives possess antibacterial and antifungal properties:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 31.25 - 62.5 |

| Escherichia coli | Antibacterial | 31.25 - 62.5 |

| Mycobacterium tuberculosis | Antimycobacterial | 40 |

These findings suggest that the compound may be effective against both gram-positive and gram-negative bacteria as well as mycobacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural characteristics. The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the overall activity by improving solubility and interaction with biological targets .

Case Studies

Several studies have evaluated the efficacy of similar compounds:

- Yadagiri et al. (2015) conducted a study on a series of thiadiazoles and reported significant antiproliferative activity against HeLa and MDA-MB-231 cell lines with GI50 values ranging from 0.079 to 8.284 µM.

- Plech et al. (2015) explored the anticancer activity of various substituted thiadiazoles against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating promising results in inhibiting tumor growth.

Scientific Research Applications

Drug Discovery

- Adenosine Receptor Modulation : The compound is known to act as an antagonist for the human adenosine A3 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression. Compounds targeting this receptor are being explored for their therapeutic potential in treating cancer and inflammatory diseases .

- Anticonvulsant Activity : Research indicates that derivatives of thiadiazole compounds exhibit anticonvulsant properties. The compound can serve as a lead structure for synthesizing novel anticonvulsants that may be effective against various seizure disorders .

- CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity, making it a candidate for further studies focusing on neuropharmacology. Compounds with similar structures have shown sedative-hypnotic effects, indicating that this compound might also possess such properties .

Material Science

The unique chemical structure allows the compound to be utilized in the development of advanced materials. For instance:

- Polymeric Composites : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in electronics and coatings.

- Nanomaterials : Its chemical properties may also facilitate the synthesis of nanomaterials with tailored functionalities for sensors and catalytic applications.

Biological Studies

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. This makes it a candidate for further investigation in developing new antimicrobial agents .

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through various biochemical pathways. Understanding these mechanisms could lead to the development of new cancer therapies .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for piperidine-linked ketones (e.g., coupling reactions with heterocyclic acids, as in and ) .

- Biological Activity: Thiadiazoles are associated with antibacterial and anticancer activities, while piperidine/butanone motifs are common in CNS drugs. The methoxyphenyl group may enhance blood-brain barrier penetration compared to halogenated analogs .

- Crystallography : Structural studies using SHELX software () could resolve conformational details, such as the piperidine-thiadiazole dihedral angle, to inform drug design .

Q & A

Q. Critical factors :

- Temperature : Elevated temperatures (e.g., reflux) enhance cyclization efficiency but may increase side reactions.

- Catalysts : Use of Pd(PPh₃)₄ or CuI improves coupling reaction yields .

- Purification : Recrystallization from DMSO/water (2:1) or methanol ensures high purity (>95%) .

Basic: Which analytical techniques are most effective for characterizing intermediates and the final compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially for distinguishing thiadiazole (δ 8.2–8.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) .

- HPLC : Reverse-phase HPLC with methanol/sodium acetate buffer (65:35, pH 4.6) monitors reaction progress and quantifies purity .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₂₃N₃O₂S requires m/z 377.15) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

- Data collection : Use single crystals grown via slow evaporation in methanol/dichloromethane.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (R-factor < 0.05) to determine bond lengths (e.g., C-S bond in thiadiazole: ~1.67 Å) and dihedral angles .

- Applications : Crystallographic data clarify stereoelectronic effects of the 2-methoxyphenyl group on molecular conformation, critical for docking studies .

Advanced: What reaction mechanisms underpin the formation of the 1,3,4-thiadiazole ring in this compound?

Answer:

- Cyclocondensation : Thiosemicarbazide reacts with a carboxylic acid derivative (e.g., 4-phenylbutyric acid) in POCl₃, forming a thioamide intermediate that cyclizes via nucleophilic attack and dehydration .

- Role of POCl₃ : Acts as both a dehydrating agent and catalyst, lowering activation energy for ring closure .

- Kinetic control : Shorter reaction times (3–4 hours) favor thiadiazole formation over oxadiazole byproducts .

Advanced: How can researchers design assays to evaluate the compound’s biological activity against neurological targets?

Answer:

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Enzyme inhibition : Measure IC₅₀ against acetylcholinesterase or monoamine oxidases via spectrophotometric methods .

- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) at doses of 10–50 mg/kg .

- Safety profiling : HepG2 cell cytotoxicity assays and hERG channel inhibition studies to assess cardiotoxicity .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 5-HT₂A receptors. Focus on π-π stacking between the thiadiazole ring and His residue .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

- QSAR models : Hammett constants of substituents (e.g., methoxy σ ≈ -0.27) correlate with logP and bioavailability .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

Answer:

- Acidic conditions (pH < 4) : Protonation of the piperidine nitrogen increases solubility but may hydrolyze the thiadiazole ring .

- Neutral/basic conditions (pH 7–9) : The compound remains stable for >24 hours, with degradation <5% (HPLC monitoring) .

- Buffer selection : Phosphate buffer (pH 7.4) mimics physiological conditions for pharmacokinetic studies .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

Answer:

- Thiadiazole modifications : Replacing sulfur with oxygen (oxadiazole) reduces antimicrobial activity by 40% .

- Substituent effects :

- 2-Methoxyphenyl : Enhances blood-brain barrier penetration (calculated logBB = 0.8) .

- 3-Methylbutanone : Increasing alkyl chain length improves metabolic stability (t₁/₂ > 2 hours in liver microsomes) .

Advanced: How does this compound compare to analogs with substituted aryl or heteroaryl groups?

Answer:

| Modification | Biological Activity | Source |

|---|---|---|

| 4-Fluorophenyl | 2× higher serotonin receptor affinity | |

| Thiophene | Improved solubility (logS = -3.2 vs. -4.1) | |

| Isopropyl substitution | Reduced cytotoxicity (IC₅₀ > 100 μM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.